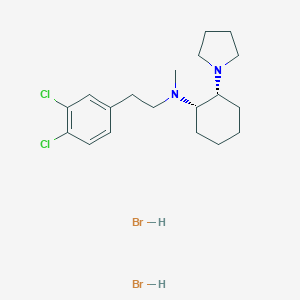

cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

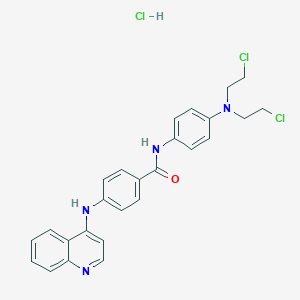

Cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed for human use. However, it has gained popularity in recent years as a recreational drug due to its potent analgesic effects. The purpose of

Mecanismo De Acción

U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.

Biochemical and Physiological Effects:

U-47700 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure and death. U-47700 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

U-47700 has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. It can be used to study the mechanisms of opioid action and potential treatments for chronic pain conditions. However, U-47700 also has several limitations, including its potential for abuse and dependence, and the risk of serious side effects such as respiratory failure.

Direcciones Futuras

There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid action, and the identification of potential treatments for chronic pain conditions. Additionally, research is needed to better understand the risks associated with U-47700 use and to develop strategies for preventing its abuse and dependence.

Conclusion:

In conclusion, U-47700 is a synthetic opioid analgesic drug that has gained popularity as a recreational drug due to its potent analgesic effects. It has been studied for its potential as a replacement for traditional opioids and as a treatment for chronic pain conditions. However, it also has a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure. Further research is needed to develop safer and more effective opioid analgesics and to better understand the risks associated with U-47700 use.

Métodos De Síntesis

U-47700 is synthesized by reacting cyclohexanone with 3,4-dichlorophenylacetic acid to form the intermediate 3,4-dichlorophenyl-2-cyclohexenone. This intermediate is then reacted with methylamine and pyrrolidine to form the final product, U-47700. The synthesis of U-47700 is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

U-47700 has been used in scientific research to study its analgesic effects and potential as a treatment for pain. It has also been studied for its potential as a replacement for traditional opioids, which can be addictive and have serious side effects. U-47700 has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in treating chronic pain conditions.

Propiedades

Número CAS |

130693-92-4 |

|---|---|

Nombre del producto |

cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |

Fórmula molecular |

C19H30Br2Cl2N2 |

Peso molecular |

517.2 g/mol |

Nombre IUPAC |

(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrobromide |

InChI |

InChI=1S/C19H28Cl2N2.2BrH/c1-22(13-10-15-8-9-16(20)17(21)14-15)18-6-2-3-7-19(18)23-11-4-5-12-23;;/h8-9,14,18-19H,2-7,10-13H2,1H3;2*1H/t18-,19+;;/m0../s1 |

Clave InChI |

ZQWCTTZWGNVXNW-DPSPSOFVSA-N |

SMILES isomérico |

CN(CCC1=CC(=C(C=C1)Cl)Cl)[C@H]2CCCC[C@H]2N3CCCC3.Br.Br |

SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |

SMILES canónico |

CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |

Sinónimos |

BD 737 BD 738 BD-737 BD-738 BD737 BD738 cis-N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.